6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Catalog No.
S1899824
CAS No.
40107-93-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

De novo reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione requires cryogenic NaBH₄ and yields ~63%. Procuring this pre-reduced lactam bypasses the hazard and inefficient step, delivering a ready-to-derivatize aza-bioisostere. • Direct N-alkylation and Suzuki cross-coupling access for CNS PAMs and kinase inhibitors • Enhanced solubility and lower logP vs. carbocyclic isoindolinone • Rigid lactam scaffold stabilizes peptidomimetics against proteolysis. Supplied with ≥98% purity; ambient shipping.

CAS Number

40107-93-5

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10)

InChI Key

IPMQFUGFGHJSEI-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=N2)C(=O)N1

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1

The exact mass of the compound 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one, 5H-Pyrrolo[3,4-b]pyridine-5-one, 6,7-dihydro-, 6,7-Dihydro-pyrrolo[3,4-b]pyridin-5-one

Purity

≥98%

Package Size

250 mg, 1 g

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5) is a highly versatile, pyridine-fused bicyclic lactam that serves as a critical building block in medicinal chemistry and advanced materials. Structurally recognized as the aza-bioisostere of isoindolin-1-one, this core scaffold integrates the conformational rigidity of a gamma-lactam with the distinct electronic and physicochemical properties of a pyridine ring. In industrial procurement, it is prioritized for its ability to lower lipophilicity, enhance aqueous solubility, and provide an essential hydrogen-bond acceptor vector for central nervous system (CNS) and oncology targets. By procuring this pre-assembled bicyclic core, synthetic chemists can bypass complex de novo ring formations and directly access divergent N-alkylation and cross-coupling pathways to generate positive allosteric modulators (PAMs), kinase inhibitors, and peptidomimetics with optimized pharmacokinetic profiles [1].

Research Fit

Unsubstituted core with full N-6 and C-7 derivatization freedom for SAR exploration
Multi-target scaffold validated across GPCR (M4 PAM) and kinase (CK1δ/ε, PI3Kγ) programs
Commercially available at high purity with multi-vendor analytical certification (HPLC, NMR)
Established aqueous recrystallization route supports multi-gram scale-up without chromatography

Substituting 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with its carbocyclic analogue, isoindolin-1-one, fundamentally alters the pharmacological and metabolic trajectory of downstream products. The absence of the pyridine nitrogen in generic isoindolinones eliminates a critical hydrogen-bond acceptor required for target engagement in muscarinic receptors and increases the risk of CYP450-mediated aromatic oxidation. Furthermore, attempting to substitute this product with its fully oxidized precursor, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, shifts the burden of reduction onto the buyer. This requires cryogenic sodium borohydride reduction (-20 °C) and precise pH-controlled workups, which typically suffer from moderate yields (~63%) and scale-up bottlenecks. Consequently, procuring the exact pre-reduced aza-lactam is essential for maintaining process efficiency and ensuring the drug-likeness of the final synthesized libraries [1].

Substitution Risk

Ring-opened precursor 2-(aminomethyl)nicotinic acid: freely water-soluble (>25 mg/mL) versus sparing solubility of the lactam (32 g/L); lacks bicyclic rigidity, shifting target-binding entropy.
3-Chloro or 7-hydroxy substituted analogs: pre-occupy key positions, restrict N-6 alkylation scope, and may introduce unwanted nucleophilic aromatic substitution side reactions.
Furo[3,4-b]pyridin-5(7H)-one or cyclopenta[b]pyridine cores: alter hydrogen-bond capacity and ring electronics, leading to measurable kinase selectivity shifts not predictable from the pyrrolopyridinone template.

Eliminating Cryogenic Reduction Bottlenecks

Procuring the pre-reduced 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allows immediate integration into downstream functionalization workflows. In contrast, starting from the cheaper 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione precursor forces the laboratory to perform a cryogenic (-20 °C) sodium borohydride reduction. This step typically yields only 63% of the desired lactam and requires labor-intensive pH-swing workups (acidification to pH 3, followed by basification to pH 9) [1].

Evidence DimensionSynthetic step efficiency and isolated yield
Target Compound DataReady-to-use pre-reduced lactam core
Comparator Or Baseline5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (imide precursor) requiring reduction
Quantified DifferenceBypasses a mandatory -20 °C reduction step that maxes out at ~63% yield and requires tedious pH-controlled recrystallization.
ConditionsStandard laboratory or pilot-scale synthesis of pyrrolopyridine derivatives

Procuring the pre-reduced lactam directly eliminates a low-yielding, temperature-sensitive bottleneck, significantly accelerating library generation and reducing process costs.

Aqueous solubility
Head-to-head
32 g/L (lactam) vs >25 mg/mL (ring-opened di-HCl)
~10-fold lower solubility enables organic-phase extraction and hot-water recrystallization.
Calculated/experimental values at 25 °C; simplifies purification scale-up vs. lyophilization-dependent precursors.

LogP Reduction & Solubility Enhancement

The substitution of a benzene ring with a pyridine ring in the bicyclic lactam core fundamentally improves the physicochemical properties of the scaffold. Compared to the highly lipophilic isoindolin-1-one, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one provides a predictable reduction in lipophilicity (typically lowering LogP by 0.5 to 1.0 units) and establishes a baseline thermodynamic solubility of ~2 mg/mL in standard assay solvents [1].

Evidence DimensionLipophilicity (LogP) and aqueous solubility
Target Compound DataAza-substituted pyrrolopyridine core (LogP reduced by ~0.5-1.0)
Comparator Or BaselineIsoindolin-1-one (highly lipophilic benzene-fused analog)
Quantified DifferenceThe aza-substitution provides a predictable reduction in LogP and establishes a baseline thermodynamic solubility of ~2 mg/mL, outperforming the 'brick-dust' profile of unsubstituted isoindolin-1-ones.
ConditionsPhysiologically relevant aqueous buffers and standard in vitro assay solvents

Selecting the aza-isostere prevents downstream active pharmaceutical ingredients (APIs) from failing due to poor solubility or excessive lipophilicity.

Melting point
Data to verify
ΔTm ≈ 36–40 °C lower
Unsubstituted core (200–205 °C) vs. 7-hydroxy derivative (240.5–241.5 °C) – lower melt aids dissolution and energy input.
Cross-study comparison; verify under own DSC conditions.

Essential Hydrogen-Bond Acceptor for Target Binding

In the design of central nervous system therapeutics, the aza-substitution is not merely a physicochemical optimization but a strict pharmacophoric requirement. The pyridine nitrogen of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as a critical hydrogen-bond acceptor that is completely absent in the carbocyclic isoindolin-1-one core, enabling nanomolar binding affinity and positive allosteric modulation at targets such as the M1 and M4 muscarinic acetylcholine receptors [1].

Evidence DimensionPharmacophore binding interactions
Target Compound DataPyridine nitrogen acts as a crucial hydrogen-bond acceptor
Comparator Or BaselineIsoindolin-1-one (lacks the nitrogen acceptor vector)
Quantified DifferenceIntroduces a critical hydrogen-bond acceptor vector required for nanomolar binding affinity at CNS targets, which is impossible to achieve with the carbocyclic core.
ConditionsReceptor binding assays and structure-based drug design models

For drug discovery procurement, this specific scaffold provides an essential interaction vector that is mandatory for the efficacy of specific allosteric modulators.

Derivatization positions
Class-level
≥1 additional functionalizable position
vs. 3-chloro analog: C-3 free for electrophilic substitution without prior dehalogenation.
Synthetic feasibility demonstrated: N-6 alkylation (38–45% yield) without competing reactivity at pre-installed halogen.

High-Yield N-Alkylation vs. De Novo Synthesis

Direct N-alkylation of the intact 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core achieves yields up to 95% using standard bases like NaH [1]. In contrast, attempting to build the functionalized ring system de novo via multicomponent cascades (e.g., Ugi-Zhu reactions) often plateaus at 50-77% yield and requires specialized Lewis acid catalysts such as Yb(OTf)3[2].

Evidence DimensionYield of functionalized derivatives
Target Compound DataDirect N-alkylation yields up to 95%
Comparator Or BaselineDe novo multicomponent ring assembly (50-77% yield)
Quantified DifferenceDirect functionalization of the procured core yields up to 95% for diverse libraries, whereas building the ring de novo via cascades suffers a ~20-45% yield penalty.
ConditionsStandard base-mediated alkylation (NaH in THF at 50 °C) vs. microwave-assisted multicomponent reactions

Procuring the intact bicyclic core allows for a more efficient, higher-yielding, and operationally simpler divergent synthesis of drug libraries.

Multi-target validation
Class-level
≥3 target classes validated
M4 mAChR (GPCR), CK1δ/ε (kinase), PI3Kγ (lipid kinase) – vs. furo analog limited to CK1 context only.
Representative PI3Kγ derivative: 2.70 nM IC50, ~4,200-fold selectivity over PI3Kα (BindingDB).
Procurement cost
Data to verify
Published price ~$84/100 mg (97%)
Transparent multi-vendor pricing (≥5 suppliers) vs. request-only substituted derivatives; enables budget forecasting.
Based on 2024–2025 catalog listings; verify current quotes and lead times.

CNS-Active Allosteric Modulators

The compound is the premier starting material for developing positive allosteric modulators (PAMs) targeting the M1 and M4 muscarinic acetylcholine receptors. Its unique hydrogen-bonding profile and low lipophilicity make it ideal for designing therapeutics for schizophrenia and Alzheimer's disease, where CNS penetration and specific receptor engagement are mandatory[1].

Conformationally Constrained Peptidomimetics

As a rigid, polar scaffold, this lactam is utilized to build restricted peptidomimetics. Its structural geometry mimics peptide bonds while providing enhanced metabolic stability against proteolytic cleavage, making it a superior choice over acyclic or highly lipophilic benzene-fused alternatives in advanced drug discovery programs[2].

Kinase and Tubulin Inhibitors in Oncology

In the development of antineoplastic agents, including tubulin inhibitors for breast and cervical carcinomas, the pyrrolopyridine core is prioritized over isoindolinone. It improves the aqueous solubility and pharmacokinetic profile of the resulting inhibitors, directly addressing the formulation challenges often encountered with highly hydrophobic anticancer compounds[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel lead optimization (GPCR & kinase targets)
Unsubstituted core with full N-6/C-7 derivatization flexibility
SAR library yields, target engagement across M4 PAM, CK1δ/ε, PI3Kγ assays
Multi-gram process scale-up
Sparingly water-soluble lactam enabling hot-water recrystallization
Recrystallization yield and purity without chromatographic purification
Multi-project inventory consolidation
High-purity commercial supply (≥95%) from multiple independent vendors
Procurement lead time, cost per gram, and lot-to-lot analytical consistency
Academic & translational novel chemotype development
Fully characterized synthetic protocol and established N-6 alkylation scope
Independent synthesis reproducibility and exploration of unexplored substitution patterns

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

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